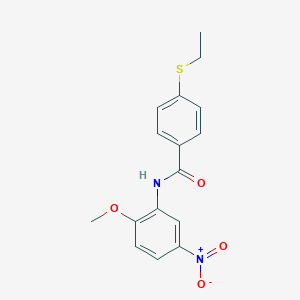

4-(ethylsulfanyl)-N-(2-methoxy-5-nitrophenyl)benzamide

Description

4-(Ethylsulfanyl)-N-(2-methoxy-5-nitrophenyl)benzamide is a benzamide derivative characterized by a methoxy group at the 2-position and a nitro group at the 5-position on the aniline ring. This compound’s structure suggests applications in medicinal chemistry, particularly as a scaffold for targeting enzymes or receptors due to its nitro and methoxy functional groups, which are common in bioactive molecules. Spectroscopic studies of structurally related compounds, such as 4-ethyl-N-(2′-hydroxy-5′-nitrophenyl)benzamide, reveal insights into its vibrational modes and electronic properties, including charge transfer interactions via π-conjugation .

Properties

IUPAC Name |

4-ethylsulfanyl-N-(2-methoxy-5-nitrophenyl)benzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N2O4S/c1-3-23-13-7-4-11(5-8-13)16(19)17-14-10-12(18(20)21)6-9-15(14)22-2/h4-10H,3H2,1-2H3,(H,17,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLPSAHNUFPBNFD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1=CC=C(C=C1)C(=O)NC2=C(C=CC(=C2)[N+](=O)[O-])OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(ethylsulfanyl)-N-(2-methoxy-5-nitrophenyl)benzamide typically involves the following steps:

Amidation: The formation of the benzamide core.

Each of these steps requires specific reagents and conditions. For example, nitration can be achieved using a mixture of concentrated nitric acid and sulfuric acid. Methoxylation can be performed using methanol and a suitable catalyst. Ethylsulfanylation involves the use of ethylthiol and a base. Amidation can be carried out using an amine and a carboxylic acid derivative.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger

Biological Activity

4-(ethylsulfanyl)-N-(2-methoxy-5-nitrophenyl)benzamide is a benzamide derivative characterized by the presence of an ethylsulfanyl group and a methoxy-nitrophenyl moiety. This compound has garnered attention in medicinal chemistry due to its unique structural features, which may confer significant biological activities, including antimicrobial and anticancer properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound includes carbon (C), hydrogen (H), nitrogen (N), oxygen (O), and sulfur (S). The specific arrangement of these functional groups plays a crucial role in determining the compound's reactivity and biological interactions.

| Component | Description |

|---|---|

| Functional Groups | Ethylsulfanyl, Methoxy, Nitro |

| Molecular Formula | CHNOS |

| Solubility | Soluble in organic solvents; limited in water |

| Stability | Stable under standard laboratory conditions |

Antimicrobial Properties

Preliminary studies suggest that this compound exhibits antimicrobial activity. The presence of the nitro group is hypothesized to contribute to its bioactivity by forming reactive intermediates that can interact with cellular components, potentially leading to cell death in microbial pathogens.

Anticancer Activity

Research indicates that this compound may have anticancer properties, particularly against various cancer cell lines. It has been suggested that the compound's ability to inhibit cell proliferation could be linked to its interaction with specific biological targets such as enzymes or receptors involved in cancer progression.

Case Studies

- In vitro Studies :

- Mechanistic Insights :

- Investigations into the mechanism of action revealed that compounds with similar structures often induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of cell cycle regulators.

The precise mechanism by which this compound exerts its biological effects remains under investigation. However, it is believed that:

- Binding Affinity : The compound may bind selectively to certain receptors or enzymes, inhibiting their activity and disrupting cellular functions essential for microbial survival or cancer cell proliferation.

- Reactive Intermediates : The nitro group may generate reactive oxygen species (ROS), leading to oxidative stress within cells, which can trigger apoptotic pathways.

Research Findings

Recent studies have highlighted the potential applications of this compound in drug development:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The following table highlights key structural analogues and their substituent-driven differences:

Key Observations :

- Methoxy vs. Hydroxy Groups : Replacement of the methoxy group with a hydroxy group (as in 4-ethyl-N-(2′-hydroxy-5′-nitrophenyl)benzamide) enhances hydrogen bonding but reduces metabolic stability .

- Nitro Group Positioning : The nitro group at C5 (as in the target compound) is critical for electron-withdrawing effects, influencing charge transfer interactions and binding affinity .

Physicochemical and Spectroscopic Properties

- Vibrational Spectroscopy : The target compound’s FT-IR and Raman spectra are expected to resemble 4-ethyl-N-(2′-hydroxy-5′-nitrophenyl)benzamide, with red-shifted NH stretching (due to hydrogen bonding) and CO stretching modes indicative of charge transfer .

- Thermal Stability : Benzamide derivatives with nitro groups typically exhibit moderate thermal stability (decomposition >200°C), comparable to cadmium tetrazolate MOFs (stable up to 300°C) but lower than halogenated analogues like etobenzanid .

Q & A

Q. What are the optimal synthetic routes and critical reaction conditions for 4-(ethylsulfanyl)-N-(2-methoxy-5-nitrophenyl)benzamide?

The synthesis typically involves a multi-step approach:

- Step 1 : Formation of the benzamide core via coupling reactions, such as using ethyl chloroformate with aniline derivatives in dichloromethane (DCM) and triethylamine at room temperature .

- Step 2 : Introduction of the ethylsulfanyl group through nucleophilic substitution, requiring inert atmospheres (e.g., N₂) and solvents like dimethylformamide (DMF) to enhance solubility .

- Step 3 : Final purification via column chromatography or recrystallization. Key conditions include temperature control (0–25°C for sensitive intermediates) and pH adjustments to prevent nitro group reduction .

Q. Which spectroscopic and chromatographic methods are most effective for structural validation and purity assessment?

- NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions, particularly distinguishing methoxy (-OCH₃) and nitro (-NO₂) groups .

- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity (>98%) and monitor reaction progress .

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., C₁₆H₁₅N₂O₄S; calculated 355.08 g/mol) .

Q. What are the key structural features influencing this compound’s chemical reactivity?

- The nitro group at the 5-position is electron-withdrawing, directing electrophilic substitutions to the ortho/para positions of the benzene ring.

- The ethylsulfanyl group (-S-C₂H₅) enhances nucleophilicity, enabling thiol-disulfide exchange reactions under oxidative conditions .

- The methoxy group (-OCH₃) contributes to solubility in polar aprotic solvents but may sterically hinder reactions at the 2-position .

Advanced Research Questions

Q. How can computational modeling predict this compound’s interactions with biological targets (e.g., enzymes)?

- Molecular Docking : Use software like AutoDock Vina to simulate binding to kinase domains or G-protein-coupled receptors. Focus on hydrogen bonding with the benzamide carbonyl and hydrophobic interactions with the ethylsulfanyl group .

- MD Simulations : Analyze stability of ligand-protein complexes over 100 ns trajectories to identify key residues (e.g., catalytic lysine or aspartate) .

- QSAR Studies : Correlate substituent electronic parameters (Hammett σ) with bioactivity data to optimize potency .

Q. What strategies resolve contradictions in bioactivity data across studies (e.g., IC₅₀ variability)?

- Assay Standardization : Use consistent cell lines (e.g., HepG2 for cytotoxicity) and normalize results to positive controls (e.g., doxorubicin) .

- Orthogonal Validation : Confirm enzyme inhibition (e.g., kinase assays) with cellular viability assays to distinguish direct target effects from off-target toxicity .

- Meta-Analysis : Pool data from multiple studies (minimum n=3) and apply statistical corrections (e.g., Bonferroni) to address variability .

Q. How can solubility and bioavailability be improved for in vivo studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.